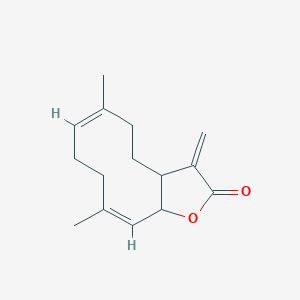

Germacra-1(10),11(13)-trien-12-oic acid, 6alpha-hydroxy-, gamma-lactone, (E,E)-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

553-21-9 |

|---|---|

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

(3aS,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5-,11-9+/t13-,14+/m0/s1 |

InChI-Schlüssel |

HRYLQFBHBWLLLL-GRFSRWIASA-N |

Isomerische SMILES |

C/C/1=C/CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C |

Kanonische SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

Aussehen |

Solid powder |

Siedepunkt |

205.00 to 211.00 °C. @ 13.00 mm Hg |

melting_point |

106 - 107 °C |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CCRIS 6754; NSC 106404; Costunolide; Costus lactone; (+)-Costunolide. |

Herkunft des Produkts |

United States |

Biosynthesis and Biogenetic Pathways of Costunolide

Elucidation of the Mevalonate (B85504) Pathway in Costunolide Biogenesis

The foundational precursor for costunolide biosynthesis is farnesyl diphosphate (B83284) (FPP). academicjournals.orgwikipedia.orgwur.nl FPP is a 15-carbon isoprenoid diphosphate that is synthesized via the mevalonate (MVA) pathway, which operates in the cytoplasm of plant cells. academicjournals.orgfrontiersin.org The MVA pathway converts acetyl-CoA through several steps to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). academicjournals.org These five-carbon units are then condensed by farnesyl diphosphate synthase (FPS) to yield FPP. academicjournals.org The involvement of the mevalonate pathway in costunolide production has been well-documented through biochemical studies. wikipedia.orgresearchgate.net

Enzymatic Catalysis and Key Intermediate Transformations

The conversion of FPP to costunolide involves several key enzymatic steps, including cyclization, oxidation, and lactone ring formation.

Farnesyl Diphosphate Cyclization to Germacrene A

The initial committed step in costunolide biosynthesis is the cyclization of FPP to form (+)-germacrene A. academicjournals.orgwikipedia.orgresearchgate.netoup.com This reaction is catalyzed by a specific type of terpene synthase known as germacrene A synthase (GAS). academicjournals.orgwikipedia.orgresearchgate.netoup.comwikipedia.org GAS enzymes are sesquiterpene synthases that facilitate the formation of the 10-membered germacrane (B1241064) ring structure from the acyclic FPP precursor. wikipedia.orgoup.comwikipedia.org Studies have shown that GAS from various Asteraceae species, such as Solidago canadensis and chicory (Cichorium intybus), catalyzes this specific cyclization, yielding primarily germacrene A. oup.comnih.govacs.orgexpasy.org While germacrene A can be an enzyme-bound intermediate in the biosynthesis of other sesquiterpenes, in the context of costunolide biosynthesis, it is released as a free intermediate. oup.comexpasy.orgacs.org

Hydroxylase and Dehydrogenase Mediated Oxidations

Following the formation of germacrene A, a series of oxidation reactions occur, primarily targeting the C12 methyl group of the isopropenyl side chain. academicjournals.orgwikipedia.orgnih.govscispace.com These oxidation steps are catalyzed by a combination of hydroxylase and dehydrogenase enzymes. academicjournals.orgwikipedia.orgnih.gov

The first oxidation step involves the hydroxylation of the C12 methyl group of germacrene A to form germacra-1(10),4,11(13)-trien-12-ol (B1261682) (germacrene A alcohol). academicjournals.orgwikipedia.orgnih.gov This reaction is catalyzed by a cytochrome P450 enzyme, often referred to as germacrene A hydroxylase or, more broadly, germacrene A oxidase (GAO). academicjournals.orgwikipedia.orgnih.govscispace.comnih.gov

Subsequently, the germacrene A alcohol is further oxidized to germacra-1(10),4,11(13)-trien-12-al (B1264113) (germacrene A aldehyde) and then to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene acid). academicjournals.orgwikipedia.orgnih.govscispace.com These oxidation steps are typically mediated by NAD(P)+-dependent dehydrogenases. academicjournals.orgwikipedia.orgnih.gov However, some studies suggest that GAO, a cytochrome P450, can catalyze all three consecutive oxidation steps from germacrene A to germacrene A acid. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net

The sequence of these oxidation reactions is crucial for preparing the germacrane skeleton for lactone ring formation.

Cytochrome P450 Enzymes in Lactone Ring Formation

The final step in the formation of the costunolide lactone ring involves the cyclization of germacrene acid. academicjournals.orgwikipedia.orgresearchgate.netnih.gov This critical step is catalyzed by another cytochrome P450 enzyme, known as costunolide synthase (COS). academicjournals.orgwikipedia.orgresearchgate.netnih.govgoogle.comnih.govplos.org COS catalyzes the hydroxylation of germacrene acid, specifically at the C6 position. academicjournals.orgwikipedia.orgresearchgate.netnih.gov This hydroxylation yields an unstable intermediate, 6α-hydroxygermacrene A acid. plos.org The subsequent formation of the lactone ring occurs spontaneously through the reaction between the newly introduced C6 hydroxyl group and the carboxylic acid group at C12. academicjournals.orgwikipedia.orgresearchgate.net This lactonization results in the characteristic 12,6-lactone ring of costunolide. academicjournals.orgresearchgate.net Experiments using 18O2 have demonstrated the incorporation of an oxygen atom from molecular oxygen into the lactone ring oxygen, consistent with a cytochrome P450-catalyzed hydroxylation mechanism. wikipedia.orgnih.gov

Costunolide is considered a key intermediate and a branching point in the biosynthesis of various sesquiterpene lactones, including guaianolides and eudesmanolides. wur.nlresearchgate.netnih.gov Subsequent modifications of the costunolide structure, often mediated by other cytochrome P450 enzymes, lead to the diversity of sesquiterpene lactone structures observed in plants. researchgate.netnih.govuva.nlroyalsocietypublishing.org

Genetic and Molecular Regulation of Costunolide Biosynthetic Enzymes

The enzymes involved in costunolide biosynthesis are encoded by specific genes, and their expression is subject to genetic and molecular regulation.

Gene Identification and Characterization (e.g., GAS, GAO, COS)

Genes encoding the key enzymes in the costunolide biosynthetic pathway, namely GAS, GAO, and COS, have been identified and characterized in several plant species, particularly within the Asteraceae family. academicjournals.orgfrontiersin.orgresearchgate.netscispace.comresearchgate.netgoogle.comnih.govplos.org

GAS (Germacrene A Synthase): Genes encoding GAS have been isolated and characterized from various species, including chicory (Cichorium intybus), lettuce (Lactuca sativa), Artemisia annua, and feverfew (Tanacetum parthenium). frontiersin.orgoup.comscispace.comnih.gov Heterologous expression of these genes in organisms like Escherichia coli and yeast has confirmed their function in catalyzing the cyclization of FPP to germacrene A. oup.comgoogle.comresearchgate.net Studies have also explored the impact of gene inactivation, such as using CRISPR/Cas9 on CiGAS genes in chicory, which resulted in a significant reduction in sesquiterpene lactone accumulation. nih.gov

GAO (Germacrene A Oxidase): Genes encoding GAO, a cytochrome P405 enzyme responsible for the oxidation of germacrene A to germacrene acid, have also been identified in several Asteraceae species. scispace.comnih.govresearchgate.netresearchgate.netgoogle.comtechscience.com GAO activity, catalyzing the three-step oxidation, appears to be conserved across major subfamilies of Asteraceae. nih.govresearchgate.netresearchgate.net

COS (Costunolide Synthase): The gene encoding COS, the cytochrome P450 enzyme catalyzing the final step of lactone ring formation from germacrene acid, has been characterized, notably CiCOS (CYP71BL3) from chicory and LsCOS from lettuce. scispace.comgoogle.comnih.govplos.org Reconstitution of the costunolide biosynthetic pathway in heterologous systems like yeast and Nicotiana benthamiana by co-expressing GAS, GAO, and COS genes has successfully demonstrated de novo costunolide production. frontiersin.orggoogle.comnih.govplos.orgresearchgate.net

The identification and characterization of these genes provide a molecular basis for understanding the regulation of costunolide biosynthesis and open possibilities for metabolic engineering to manipulate costunolide production.

Table 1: Key Enzymes and Their Reactions in Costunolide Biosynthesis

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Enzyme Class (EC Number) |

| Farnesyl Diphosphate Synthase (FPS) | Condensation of IPP and DMAPP | IPP, DMAPP | Farnesyl Diphosphate (FPP) | 2.5.1.10 |

| Germacrene A Synthase (GAS) | Cyclization of FPP | Farnesyl Diphosphate (FPP) | (+)-Germacrene A | 4.2.3.23 expasy.org |

| Germacrene A Oxidase (GAO) | Oxidation of Germacrene A | (+)-Germacrene A | Germacra-1(10),4,11(13)-trien-12-oic acid | 1.14.14.- (Cytochrome P450) |

| Costunolide Synthase (COS) | Hydroxylation of Germacrene acid and lactonization | Germacrene acid | (+)-Costunolide | 1.14.13.120 academicjournals.org |

Table 2: Identified Genes Encoding Costunolide Biosynthetic Enzymes

| Gene Name | Enzyme Encoded | Source Species Examples |

| GAS | Germacrene A Synthase | Cichorium intybus, Lactuca sativa, Artemisia annua, Tanacetum parthenium frontiersin.orgoup.comscispace.comnih.gov |

| GAO | Germacrene A Oxidase | Cichorium intybus, Lactuca sativa, Helianthus annuus scispace.comnih.govresearchgate.netresearchgate.netgoogle.com |

| COS | Costunolide Synthase | Cichorium intybus, Lactuca sativa scispace.comgoogle.comnih.govplos.org |

Transcriptional Control and Expression Patterns

The regulation of costunolide biosynthesis occurs at the transcriptional level, involving the expression of the genes encoding the key enzymes GAS, GAO, and COS frontiersin.orgcornell.edu. Studies in Saussurea lappa have aimed to identify the transcription factors (TFs) that regulate these genes cornell.edunih.gov. Comparative transcriptome analysis has been used to identify candidate TFs, including those from the MYB, bHLH, and WRKY families, that may be involved in regulating costunolide biosynthesis cornell.edunih.govdntb.gov.ua. For instance, studies in S. lappa have identified SlDOF2, SlbHLH3, and SlWRKY2 as TFs that interact positively with the diphosphomevalonate decarboxylase (DPD) gene, which is involved in the mevalonate pathway preceding sesquiterpenoid biosynthesis cornell.edu.

The expression patterns of GAS, GAO, and COS genes have been monitored in different tissues and plant varieties to understand their role in regulating STL accumulation frontiersin.orgresearchgate.net. In chicory, the genes for the early steps (CiGAS and CiGAO) are expressed outside of the laticifers, while the genes for the later steps, including CiCOS, are expressed within the laticifers where STLs accumulate tandfonline.com. Differential expression patterns of GAS and GAO genes have been shown to correlate with the content of lactucin-like molecules, supporting the notion of transcriptional regulation of STL biosynthesis frontiersin.org.

Costunolide as a Central Intermediate in Sesquiterpene Lactone Diversification

Costunolide is widely recognized as a pivotal intermediate in the biosynthesis of the diverse array of sesquiterpene lactones found in Asteraceae nih.govtandfonline.comoup.comresearchgate.net. Following its formation, costunolide can undergo further enzymatic modifications, including hydroxylations, epoxidations, and rearrangements, leading to the formation of various STL subclasses such as guaianolides, eudesmanolides, and other germacranolides nih.govtandfonline.comgoogle.comresearchgate.net.

The conversion of costunolide to other STL skeletons often involves cytochrome P450 enzymes tandfonline.comresearchgate.netresearchgate.net. For example, the conversion of costunolide (a germacranolide) into guaianolides like kauniolide (B3029866) has been demonstrated and involves enzymes like kauniolide synthase (KLS), a cytochrome P450 enzyme tandfonline.comresearchgate.net. This highlights how costunolide serves as a branching point from which different biosynthetic routes diverge, leading to structural diversity in STLs nih.gov.

Evolutionary Trajectories of Costunolide Biosynthetic Pathways

The costunolide biosynthetic pathway is considered ancestral within the Asteraceae family, with its core enzymes (GAS and GAO) being widely conserved tandfonline.comoup.comfrontiersin.orgnih.gov. The extensive diversification of STLs in Asteraceae is partly attributed to the evolution and catalytic plasticity of enzymes within this pathway, particularly cytochrome P450s tandfonline.comoup.comnih.gov.

Comparative analysis of STL biosynthetic pathways in different Asteraceae species provides insights into their evolutionary trajectories frontiersin.orgnih.gov. For instance, the biosynthesis of artemisinin (B1665778) in Artemisia annua, a highly specialized STL pathway, is thought to have evolved from the more general costunolide biosynthetic pathway oup.comfrontiersin.orgnih.gov. While A. annua contains functional GAS, it lacks the typical GAO activity required for costunolide production, instead possessing amorphadiene (B190566) oxidase (AMO), an enzyme with altered substrate specificity oup.comfrontiersin.org. This suggests that gene duplication and subsequent functional divergence of enzymes like GAO have played a significant role in the evolution of novel STL structures oup.comfrontiersin.org.

The presence of homologous GAS and GAO genes in basal members of the Asteraceae family, such as Barnadesia spinosa, further supports the ancestral nature of the pathway leading to germacrene A acid, a precursor to costunolide oup.comresearchgate.netacademicjournals.org. The subsequent enzymatic steps and the diversification into various STL types represent later evolutionary developments within the family nih.govtandfonline.comgoogle.comnih.gov.

Chemical Synthesis and Derivatization Strategies for Costunolide

Total Synthesis Methodologies for Costunolide

The total synthesis of costunolide has been a subject of research for many years. Early approaches included the synthesis by Grieco and Nishizawa, which utilized α-santonin as a starting material and a Cope sigmatropic rearrangement to form the ten-membered ring. d-nb.infothieme-connect.comthieme-connect.comacs.org Another synthesis by Takahashi et al. involved the contraction of a 13-membered cyclic ether ring via a d-nb.infowikipedia.org-Wittig rearrangement to construct the germacrene scaffold. d-nb.infothieme-connect.comthieme-connect.com Yang et al. reported a synthesis featuring an aldol (B89426) addition of a chiral camphorsultam derivative to an α,β-unsaturated aldehyde, followed by refunctionalization, C8–C9 intramolecular alkylation, and oxidative lactonization, achieving costunolide in 13 steps. d-nb.infothieme-connect.comthieme-connect.com

More recent and efficient strategies have also been developed. One such method involves a seven-step procedure starting from (E,E)-farnesol, featuring a key intramolecular allylation of an aldehyde through a chromium(II)-mediated Nozaki–Hiyama–Kishi (NHK) reaction. d-nb.infothieme-connect.comthieme-connect.comthieme.de This approach provides a relatively simple route to the germacrane (B1241064) sesquiterpene lactone scaffold, albeit yielding (±)-epi-costunolide, an epimer of the natural product. d-nb.infothieme-connect.comthieme.de This seven-step synthesis achieved a total yield of 12%. d-nb.infothieme-connect.com

Another strategy involves a tandem allylation reaction and a lactonization in a one-pot procedure. d-nb.infothieme-connect.com The ester intermediate for this approach can be obtained from (E,E)-farnesol through direct oxidation, followed by allylic SN′ substitution and a Baylis–Hillman reaction. d-nb.infothieme-connect.com

The biosynthesis of costunolide in plants provides inspiration for synthetic routes. It is synthesized via the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP). wikipedia.org FPP undergoes cyclization catalyzed by (+)-germacrene A synthase to form (+)-germacrene A. wikipedia.orggoogle.comoup.comresearchgate.netoup.com (+)-Germacrene A is then oxidized at C12 by (+)-germacrene A hydroxylase (a cytochrome P450 enzyme) to form germacra-1(10),4,11(13)-trien-12-ol (B1261682), which is further oxidized by NAD(P)+ dependent dehydrogenases to germacrene acid. wikipedia.orgresearchgate.netnih.gov Finally, (+)-costunolide synthase (another cytochrome P450 enzyme) catalyzes the formation of the lactone ring from germacrene acid. wikipedia.orgresearchgate.netnih.gov This biosynthetic pathway highlights the key steps and intermediates involved in the natural production of costunolide.

Rational Design and Synthesis of Costunolide Analogues and Derivatives

The structural modifications of costunolide have been extensively studied to explore its potential and improve its properties. d-nb.infothieme-connect.com Rational design and synthesis of analogues and derivatives often focus on modifying specific parts of the molecule, such as the α-methylene-γ-lactone moiety or the germacrane ring system.

One approach to synthesizing derivatives involves Michael-type addition reactions with amines at the α-methylene-γ-lactone part of costunolide. researchgate.net "Click" chemistry has also been employed for the synthesis of costunolide derivatives, such as 1,4-disubstituted-1,2,3-triazoles, through diastereoselective Michael addition followed by regioselective Huisgen 1,3-dipolar cycloaddition reactions. researchgate.netnih.govresearchgate.netfrontiersin.org

Palladium-catalyzed Heck arylation has been used to synthesize arylated costunolide derivatives. tandfonline.comresearchgate.net These modifications aim to explore the impact of aryl substituents on the molecule's properties.

Another area of derivatization involves modifying the germacrane core or introducing functional groups at different positions. For instance, 13-amino costunolide derivatives have been synthesized. google.comresearchgate.net Epoxidation of costunolide can yield various products, including parthenolide (B1678480) and 1,10-epoxycostunolide, which can then undergo further cyclization reactions to form eudesmanolides like santamarin and reynosin. tandfonline.comtandfonline.comsemanticscholar.org

The synthesis of fluorinated analogues of sesquiterpene lactones, including costunolide, has also been reported. acs.org These modifications can influence the stability and biological activity of the compounds.

Advanced Synthetic Approaches to the Germacrene Scaffold

The germacrene scaffold, the ten-membered ring system present in costunolide, is a key structural feature and its construction is a central challenge in the synthesis of germacranolides. d-nb.infothieme-connect.com Advanced synthetic approaches to this scaffold often involve macrocyclization strategies.

Biosynthesis provides a natural route to the germacrene scaffold, starting from the cyclization of farnesyl diphosphate (B83284) catalyzed by germacrene A synthase. wikipedia.orggoogle.comoup.comresearchgate.netoup.com This enzymatic process efficiently forms the ten-membered ring.

In the laboratory, various methods have been developed to construct the germacrene core. The Cope sigmatropic rearrangement has been utilized to expand smaller rings to the ten-membered system. d-nb.infothieme-connect.comthieme-connect.comscielo.br The d-nb.infowikipedia.org-Wittig rearrangement has also been employed to contract larger rings to the germacrene scaffold. d-nb.infothieme-connect.comthieme-connect.com

Intramolecular reactions, such as the chromium(II)-mediated Nozaki–Hiyama–Kishi reaction, have proven effective for cyclization to form the ten-membered ring. d-nb.infothieme-connect.comthieme-connect.comthieme.de Divergent synthetic strategies are also being explored to access various sesquiterpenoid carbocyclic cores, including germacranes, from common scaffolds. rsc.org

Challenges in constructing the germacrene scaffold include controlling the stereochemistry and dealing with the inherent flexibility and transannular reactions possible in medium-sized rings.

Functionalization Reactions and Chemical Modifications for Research Probes

Functionalization and chemical modification of costunolide are crucial for developing research probes to study its biological activities and for the synthesis of novel compounds with potentially improved properties. The α-methylene-γ-lactone group in costunolide is a reactive site that can undergo Michael addition reactions with nucleophiles, such as amines and thiols. researchgate.net This reactivity is often linked to its biological activity.

Epoxidation is another important functionalization reaction that can be performed on the double bonds of costunolide, leading to epoxy derivatives and subsequent cyclization products. tandfonline.comtandfonline.comsemanticscholar.org For example, epoxidation with m-chloroperbenzoic acid yields 1,10-epoxycostunolide and parthenolide, which can then cyclize to eudesmanolides. tandfonline.comtandfonline.com

Reduction reactions can also be applied to costunolide and its derivatives, modifying double bonds or carbonyl groups. tandfonline.com

"Click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the late-stage functionalization of natural products like costunolide, allowing the facile introduction of various functional groups and the creation of diverse libraries of derivatives. researchgate.netnih.govresearchgate.netfrontiersin.org

Palladium-catalyzed reactions, such as Heck arylation, enable the introduction of aryl substituents onto the costunolide core. tandfonline.comresearchgate.net

These functionalization reactions and chemical modifications provide valuable routes to synthesize a wide range of costunolide derivatives, allowing for structure-activity relationship studies and the development of research probes to investigate its mechanisms of action.

Structure Activity Relationship Sar of Costunolide and Its Analogues

Identification of Core Pharmacophoric Moieties for Biological Efficacy

A primary pharmacophoric moiety identified in costunolide and other sesquiterpene lactones is the α-methylene-γ-lactone group. mdpi.comnih.govrsc.org This functional group, characterized by an α,β-unsaturated carbonyl structure, is considered crucial for various biological activities, including anti-inflammatory and anti-cancer effects. mdpi.commdpi.comnih.govrsc.org The α-methylene-γ-lactone moiety is believed to exert its effects, at least in part, through alkylation of nucleophiles, such as the sulfhydryl groups of cysteine residues in target proteins. core.ac.ukresearchgate.netresearchgate.net This interaction can lead to alterations in protein function and subsequent modulation of cellular processes. researchgate.netresearchgate.net

Other structural features that contribute to the biological properties of sesquiterpene lactones include the presence of alkylating centers, lipophilicity, molecular geometry, and electronic properties. rsc.org

Correlative Analysis of Structural Modifications and Modulatory Potency

Modifications to the core structure of costunolide have been explored to investigate their impact on biological activity and potentially enhance therapeutic profiles. nih.govresearchgate.net

Modifications at the α-methylene-γ-lactone: The α-methylene-γ-lactone moiety is a primary site for modification due to its established importance in activity. Arylation of the α-methylene-γ-lactone substructure has been shown to produce derivatives with interesting antiproliferative profiles. acs.org For example, adding an arylated α,β-unsaturated ketone system to the costunolide structure resulted in a compound with better antiproliferative activity against A549 cells compared to costunolide itself. researchgate.net

Modifications at Position 13: Studies on 13-amino costunolide derivatives suggest that amino substituents at position 13 can play an important role in eliciting cytotoxicity. researchgate.netnih.gov Specifically, N,N-dimethyl substitution at position 13 of costunolide has been indicated to significantly improve the cytotoxicity of the parent compound. researchgate.netnih.gov

Other Structural Modifications: The introduction of alkyl chains of increasing length has been observed to enhance the cytotoxicity of the parent molecule, potentially due to increased lipophilicity. researchgate.net

Synthetic derivatives of costunolide have been reported to exhibit improved cytotoxicity against certain cancer cells compared to costunolide, sometimes by 2-3 times, along with improved safety indicators in some cases. nih.govresearchgate.net These findings highlight the potential for structural modifications to yield derivatives with enhanced therapeutic potential. nih.govresearchgate.net

Data from research on costunolide derivatives illustrates the impact of structural changes on activity:

| Compound | Modification Site(s) | Observed Activity | Comparison to Costunolide | Reference |

| Arylated α,β-unsaturated ketone derivative | α-methylene-γ-lactone | Antiproliferative activity | Better against A549 cells | researchgate.net |

| 13-amino costunolide derivatives | Position 13 | Cytotoxicity | Important role | researchgate.netnih.gov |

| 13-N,N-dimethyl costunolide derivative | Position 13 | Cytotoxicity | Significantly improved | researchgate.netnih.gov |

| Derivatives with longer alkyl chains | Various (for increased lipophilicity) | Cytotoxicity | Enhanced | researchgate.net |

| Synthetic derivatives | Various | Cytotoxicity, Safety indicators | Improved | nih.govresearchgate.net |

Stereochemical Influences on Molecular Interactions

While less extensively detailed in the provided search results specifically for costunolide, stereochemistry is a critical factor influencing the molecular interactions and biological activity of many natural products, including lactones. nih.govthieme.de The stereochemistry of the lactone group in sesquiterpene lactones can be trans or cis, with the trans configuration being more common. rsc.org

Research on other lactone-containing compounds, such as radicicol (B1680498) and cycloproparadicicol, has demonstrated that inversion of stereochemistry can diminish biological activity. nih.gov Although direct, detailed studies on the stereochemical influences of costunolide itself were not prominently found, the principle that stereochemistry impacts how a molecule interacts with its biological targets is well-established in medicinal chemistry. nih.govscielo.org.co The specific three-dimensional arrangement of atoms in costunolide and its analogues is expected to play a role in their binding affinity and efficacy at target sites, such as protein sulfhydryl groups. researchgate.netresearchgate.net

For instance, the synthesis of (±)-epi-costunolide, an epimer of the natural product, highlights ongoing efforts to explore the impact of stereochemistry on the biological activity of costunolide. thieme.de Such synthetic strategies are valuable for in-depth SAR and pharmacological mechanistic investigations. thieme.de

Molecular Mechanisms of Action of Costunolide

Elucidation of Anticancer Mechanisms

Research has revealed that Costunolide targets multiple signaling cascades, leading to the suppression of tumor growth and viability across various cancer types. bdpsjournal.orgnih.gov

Apoptosis, or programmed cell death, is a crucial defense mechanism against cancer development. Costunolide has been shown to trigger apoptosis in cancer cells through several interconnected pathways. bdpsjournal.orgnih.gov

Costunolide treatment leads to the generation of reactive oxygen species (ROS) in various cancer cells, including breast, prostate, gastric, oral, colon, bladder, and renal cancer cells. mdpi.comresearchgate.netmdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.org Increased intracellular ROS levels play a vital role as a "second messenger" in intracellular signal cascades and can cause oxidative damage to mitochondria. mdpi.comnih.govresearchgate.netfrontiersin.org This oxidative stress contributes to the disruption of mitochondrial membrane potential (Δψm), a key event in the intrinsic apoptotic pathway. researchgate.netmdpi.comnih.govresearchgate.netfrontiersin.orgacademicjournals.orgnih.govnih.govbiomedres.us The loss of mitochondrial membrane potential facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. nih.govresearchgate.netfrontiersin.orgacademicjournals.orgnih.govnih.govmdpi.com This release is a critical step in initiating the caspase cascade and subsequent apoptotic events. academicjournals.orgnih.govmdpi.com Pre-treatment with ROS scavengers like N-acetylcysteine (NAC) has been shown to block Costunolide-induced ROS production, mitochondrial alterations, and subsequent apoptosis, highlighting the crucial role of ROS in this process. mdpi.comresearchgate.netmdpi.comnih.govnih.govresearchgate.net

The release of cytochrome c into the cytosol leads to the formation of the apoptosome, a protein complex that activates initiator caspases, particularly caspase-9. nih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. researchgate.netmdpi.comfrontiersin.orgacademicjournals.orgnih.govbiomedres.usmdpi.comkoreascience.krspandidos-publications.com Costunolide has been shown to significantly induce the expression of cleaved (active) caspase-3 in various cancer cell lines. researchgate.netmdpi.comfrontiersin.orgacademicjournals.orgnih.govbiomedres.usmdpi.comkoreascience.krspandidos-publications.com In some cancer cell types, Costunolide also activates caspase-8, suggesting the involvement of the extrinsic (death receptor-mediated) apoptotic pathway, which can converge with the intrinsic pathway. nih.govmdpi.comspandidos-publications.com The activation of executioner caspases, particularly caspase-3, results in the cleavage of numerous cellular substrates, including Poly(ADP-ribose) Polymerase (PARP). researchgate.netmdpi.comfrontiersin.orgnih.govbiomedres.usmdpi.comkoreascience.kr PARP cleavage is considered a hallmark of apoptosis and leads to its inactivation, preventing DNA repair and contributing to the controlled dismantling of the cell. mdpi.com Costunolide treatment has been consistently shown to increase cleaved PARP levels in susceptible cancer cells. researchgate.netmdpi.comfrontiersin.orgnih.govbiomedres.usmdpi.comkoreascience.kr

Costunolide influences the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family, which are central regulators of mitochondrial apoptosis. mdpi.comacademicjournals.orgnih.govbiomedres.usnih.gov Studies have demonstrated that Costunolide treatment increases the expression of the pro-apoptotic protein Bax and decreases the expression of anti-apoptotic proteins, including Bcl-2 and Bcl-xL, in various cancer cell lines. researchgate.netmdpi.comfrontiersin.orgacademicjournals.orgnih.govnih.govbiomedres.usmdpi.comkoreascience.krspandidos-publications.comnih.gov This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, thereby promoting apoptosis. mdpi.comfrontiersin.orgacademicjournals.orgnih.govnih.govmdpi.com Additionally, Costunolide has been reported to downregulate the expression of other anti-apoptotic proteins like survivin. researchgate.netmdpi.com

The endoplasmic reticulum (ER) plays a crucial role in protein folding, synthesis, and transport. mdpi.com Various cellular stresses, including oxidative stress and calcium overload, can disrupt ER function and lead to ER stress, which can trigger apoptotic pathways. mdpi.com Costunolide has been shown to induce ER stress in certain cancer cells, such as lung adenocarcinoma and osteosarcoma cells. frontiersin.orgnih.govnih.gov This induction is often mediated by ROS generation. nih.govnih.gov Costunolide-induced ER stress can activate the unfolded protein response (UPR) signaling pathways, characterized by the upregulation of chaperone proteins like GRP78 (BiP) and the activation of transducers like IRE1α. nih.govnih.govresearchgate.net Activation of IRE1α can subsequently activate downstream kinases such as JNK, which can contribute to apoptosis induction, partly by phosphorylating Bcl-2 and altering its anti-apoptotic function. nih.gov While some studies indicate Costunolide increases ER stress markers like BiP and ATF4, its effect on other UPR components like ATF6 may vary. researchgate.net

Costunolide effectively suppresses cancer cell proliferation by inducing cell cycle arrest at specific checkpoints. bdpsjournal.orgnih.govacademicjournals.orgmdpi.commdpi.comresearchgate.netspandidos-publications.com Cell cycle arrest prevents cancer cells from dividing and replicating their DNA, thereby inhibiting tumor growth. bdpsjournal.orgacademicjournals.org Costunolide has been shown to induce cell cycle arrest in different phases depending on the cancer cell type. In many cancer cell lines, including gastric, breast, and lung cancer cells, Costunolide causes G2/M phase arrest. bdpsjournal.orgacademicjournals.orgmdpi.comresearchgate.net This arrest is associated with the modulation of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., Cdk1), as well as CDK inhibitors like p21. bdpsjournal.orgnih.govacademicjournals.orgkoreascience.krresearchgate.net For instance, Costunolide has been reported to decrease the expression of Cdc25c and Cdk1, and increase the expression of p21, leading to G2/M arrest. bdpsjournal.orgnih.govacademicjournals.orgkoreascience.kr In some prostate cancer cells, Costunolide has been shown to induce G1 phase arrest, mediated by p21 upregulation and its association with the cyclin-dependent kinase 2/cyclin E complex, inhibiting its activity and subsequent Rb phosphorylation. nih.gov These effects on cell cycle regulatory proteins collectively contribute to the potent antiproliferative activity of Costunolide against various cancer cells. bdpsjournal.orgnih.govacademicjournals.orgmdpi.commdpi.comresearchgate.netspandidos-publications.com

Table 1: Summary of Costunolide's Anticancer Mechanisms and Involved Molecules

| Mechanism | Key Involved Molecules | Effect of Costunolide | Cancer Cell Types Studied |

| Apoptosis Induction | |||

| ROS Generation | ROS | Increased generation | Breast, Prostate, Gastric, Oral, Colon, Bladder, Renal, Leukemia, Osteosarcoma |

| Mitochondrial Perturbations | Mitochondrial Membrane Potential (Δψm), Cytochrome c | Decreased Δψm, Release of Cytochrome c | Gastric, Renal, Bladder, Prostate, Leukemia, Oral |

| Caspase Activation | Caspase-3, Caspase-8, Caspase-9 | Activation (Cleavage) | Skin, Gastric, Renal, Bladder, Liver, Oral |

| PARP Cleavage | PARP | Cleavage (Inactivation) | Skin, Gastric, Renal, Bladder, Oral |

| Bcl-2 Family Regulation | Bax, Bcl-2, Bcl-xL | Increased Bax, Decreased Bcl-2 and Bcl-xL | Skin, Gastric, Renal, Bladder, Prostate, Liver, Oral, Colon |

| Anti-apoptotic Protein Reg. | Survivin | Downregulation | Bladder |

| ER Stress Response | GRP78 (BiP), IRE1α, ASK1, JNK, ATF4, CHOP, Bcl-2 (phosphorylated) | Induction of ER stress, Activation of UPR pathways, JNK activation, Bcl-2 phosphorylation | Lung Adenocarcinoma, Osteosarcoma, Prostate |

| Cell Cycle Arrest | |||

| G2/M Arrest | Cyclin B1, Cdk1, Cdc25c, p21 | Decreased Cyclin B1, Cdk1, Cdc25c; Increased p21 | Gastric, Breast, Lung, Oral |

| G1 Arrest | p21, Cdk2, Cyclin E, Rb | Increased p21, Inhibition of Cdk2/Cyclin E complex, Inhibition of Rb phosphorylation | Prostate |

| Antiproliferative Effects | Various signaling pathways (ERK, STAT3, NF-κB, Akt) | Inhibition of pathways promoting proliferation | Skin, Oral |

Anti-Angiogenic and Anti-Metastatic Activities

Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. bdpsjournal.orgnih.gov Costunolide has demonstrated the ability to inhibit these processes by interfering with key signaling pathways and modulating markers associated with epithelial-mesenchymal transition (EMT). bdpsjournal.orgnih.govscienceopen.com

Inhibition of Angiogenic Factor Signaling Pathways (e.g., VEGFR KDR/Flk-1)

Vascular endothelial growth factor (VEGF) and its receptors, such as KDR/Flk-1 (VEGFR-2), play a critical role in stimulating endothelial cell proliferation and migration, essential steps in angiogenesis. bdpsjournal.orgnih.gov Research indicates that costunolide inhibits VEGF-induced neovascularization. bdpsjournal.orgnih.gov Studies have shown that costunolide selectively inhibits the proliferation of endothelial cells induced by VEGF. nih.gov Furthermore, it has been found to inhibit the VEGF-induced autophosphorylation of KDR/Flk-1 in cells overexpressing this receptor, suggesting that costunolide blocks the angiogenic factor signaling pathway at the receptor level. bdpsjournal.orgnih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, enhancing their motility and invasiveness, which contributes to metastasis. dovepress.comnih.govmdpi.comoatext.com EMT is characterized by changes in the expression of specific markers, typically involving the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin (B1176767). dovepress.comnih.govmdpi.comoatext.comresearchgate.net While the direct impact of costunolide specifically on the modulation of EMT markers was not explicitly detailed in the provided search results, its reported anti-metastatic activity bdpsjournal.orgnih.govscienceopen.com suggests an indirect influence on these processes, potentially through the modulation of signaling pathways that regulate EMT.

Telomerase Activity Suppression and Transcriptional Factor Targeting

Telomerase is an enzyme that maintains telomere length, contributing to the immortality of cancer cells. mdpi.comnih.govresearchgate.net High telomerase activity is commonly observed in most cancer cells. nih.govresearchgate.net Costunolide has been shown to inhibit telomerase activity. bdpsjournal.orgmdpi.comnih.govresearchgate.netrndsystems.combpsbioscience.commdpi.com This inhibition is linked to the downregulation of human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, and the transcriptional factors c-Myc and SP1. bdpsjournal.orgnih.govresearchgate.net Studies have demonstrated a dose-dependent suppression of telomerase activity and a decrease in hTERT mRNA and protein expression upon costunolide treatment in various cancer cell lines, including human breast carcinoma cells (MCF-7) and human B cell leukemia cells (NALM-6). mdpi.comnih.govresearchgate.netrndsystems.combpsbioscience.commdpi.com

| Cell Line | Costunolide Concentration | Effect on Telomerase Activity | Effect on hTERT Expression (mRNA/Protein) | Reference |

| MCF-7 | 65 µM | Inhibition (IC50) | Downregulation | rndsystems.combpsbioscience.com |

| NALM-6 | 10 µM | Significant Suppression | Decreased | mdpi.comnih.govmdpi.com |

| MDA-MB-231 | Not specified | Inhibition | Downregulation | nih.govresearchgate.net |

Costunolide's effect on telomerase activity is considered a potential mechanism for its anti-cancer effects. nih.govresearchgate.net

Microtubule Dynamics and Cytoskeletal Disruption

| Cell Line | Costunolide Concentration | Observed Effect on Microtubules | Impact on Cell Activity | Reference |

| MCF-7 | 100 nM | Forms short and dense microtubule fibers | Inhibits proliferation | researchgate.netmdpi.comresearchgate.net |

| Bt-549 | 25 µM | Decreases and disrupts detyrosinated tubulin | Reduces microtentacles | nih.gov |

| MDA-MB-157 | 25 µM | Decreases and disrupts detyrosinated tubulin | Reduces microtentacles | nih.gov |

This selective targeting of detyrosinated tubulin by costunolide presents a potential mechanism for anti-cancer activity with potentially lower toxicity compared to agents that indiscriminately disrupt the entire microtubule network. mdpi.comnih.gov

Intracellular Thiol Depletion and Redox Imbalance Induction

Intracellular thiols, such as glutathione (B108866) (GSH), play a critical role in maintaining cellular redox balance, which is essential for cell survival and function. mdpi.commdpi.comresearchgate.netcore.ac.uk Sesquiterpene lactones, including costunolide, are known to interact with thiol groups, particularly cysteine residues in proteins and free intracellular GSH, via Michael-type addition reactions involving their α-methylene-γ-lactone group. bdpsjournal.orgmdpi.comresearchgate.netcore.ac.uk This interaction can lead to the depletion of intracellular thiols and disruption of GSH metabolism, causing intracellular redox imbalance. bdpsjournal.orgmdpi.commdpi.comresearchgate.netcore.ac.uk The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a key consequence of this thiol depletion and redox imbalance. mdpi.commdpi.comresearchgate.netcore.ac.ukfrontiersin.org This oxidative stress can lead to DNA damage and trigger apoptosis in cancer cells. mdpi.comcore.ac.uk Pretreatment with sulfhydryl compounds can block costunolide-induced apoptosis, highlighting the importance of thiol depletion in its mechanism of action. mdpi.com

Signaling Pathway Modulation

Costunolide influences various intracellular signaling pathways involved in cancer progression, inflammation, and cell survival. Key pathways modulated by costunolide include NF-κB, Akt, MAPK (JNK, ERK, p38), and STAT3. bdpsjournal.orgmdpi.comrndsystems.combpsbioscience.commdpi.comfrontiersin.orgcore.ac.ukfrontiersin.orgmdpi.combanglajol.inforesearchgate.netplos.org

Costunolide has been shown to inhibit NF-κB activation, a transcription factor that plays a critical role in the proliferation, invasion, and apoptosis of tumor cells. bdpsjournal.orgrndsystems.combpsbioscience.comcore.ac.ukbanglajol.inforesearchgate.net This inhibition can occur by preventing the phosphorylation and degradation of IκB, which sequesters NF-κB in an inactive form. core.ac.uk

The PI3K-Akt pathway is another important signaling route involved in cell cycle progression, survival, and metabolism, and its hyperactivation is often observed in cancer. mdpi.combanglajol.info Costunolide has been reported to suppress the PI3K-Akt pathway in various cancer cells. frontiersin.orgmdpi.combanglajol.info For instance, it can inhibit the prosurvival Akt signaling pathway. frontiersin.orgbanglajol.info

Costunolide also modulates MAPK signaling pathways, including JNK, ERK, and p38. mdpi.commdpi.combanglajol.inforesearchgate.netplos.org Activation of JNK has been implicated in costunolide-induced apoptosis in some cell lines. mdpi.com Costunolide can also affect the phosphorylation of p38 MAPK and ERK. mdpi.com

Furthermore, costunolide has been shown to inhibit STAT3 activation, a transcription factor often hyperactivated in cancer and involved in cell proliferation, survival, and metastasis. frontiersin.orgplos.org Costunolide can inhibit STAT3 DNA-binding activity and tyrosine phosphorylation. plos.org

The modulation of these diverse signaling pathways contributes significantly to the observed anti-cancer and anti-inflammatory activities of costunolide. bdpsjournal.orgmdpi.comscienceopen.comnih.govmdpi.comresearchgate.net

| Signaling Pathway | Effect of Costunolide | Observed Outcomes | Reference |

| NF-κB | Inhibition | Reduced proliferation, invasion, modulated apoptosis | bdpsjournal.orgrndsystems.combpsbioscience.comcore.ac.ukbanglajol.inforesearchgate.net |

| PI3K-Akt | Inhibition | Reduced cell survival, modulated apoptosis | frontiersin.orgmdpi.combanglajol.info |

| MAPK (JNK) | Activation | Induction of apoptosis | mdpi.combanglajol.infoplos.org |

| MAPK (ERK, p38) | Modulation | Affects cell death and survival | mdpi.combanglajol.infoplos.org |

| STAT3 | Inhibition | Reduced proliferation, invasion, metastasis | frontiersin.orgplos.org |

Nuclear Factor-kappaB (NF-κB) Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Costunolide has been shown to inhibit this pathway through various mechanisms. Studies have demonstrated that costunolide can prevent the phosphorylation of IκB proteins, which are inhibitors of NF-κB. exp-oncology.com.ua Phosphorylation of IκB typically leads to its degradation, allowing NF-κB to translocate to the nucleus and activate target gene expression. By inhibiting IκB phosphorylation, costunolide effectively blocks NF-κB activation. exp-oncology.com.ua Research in TNFα-induced breast cancer cells revealed that costunolide treatment decreased the levels of P-IKK, P-IKB, and Nuclear p65, indicating inhibition of the NF-κB pathway. mdpi.com In LPS-stimulated BV2 microglia, costunolide attenuated the activation of the IKKβ/NF-κB pathway by inhibiting the phosphorylation of IKKβ, IκB-α, and NF-κB p65 subunit. mdpi.com This inhibition of NF-κB activation is considered a possible mechanism for costunolide's anti-inflammatory properties. researchgate.net

Mitogen-Activated Protein Kinases (MAPK) Activation and Downstream Signaling

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, are involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Costunolide has been shown to modulate MAPK signaling, although the specific effects can vary depending on the cell type and context. In some instances, costunolide has been reported to induce the phosphorylation of JNK and p38 MAPK, which can play a role in inducing apoptosis. mdpi.comoncotarget.commdpi.com For example, in prostate cancer cells, costunolide combined with doxorubicin (B1662922) synergistically increased the phosphorylation of p38 and JNK proteins. oncotarget.com Conversely, in LPS-stimulated RAW 264.7 cells, costunolide inhibited the phosphorylation of MAPKs, including SAPK/JNK and p38 MAP kinase, contributing to the suppression of IL-1β expression. chemfaces.com In activated BV2 microglia, costunolide suppressed MAPK pathway activation by inducing MKP-1 production. researchgate.net In human keratinocytes, costunolide inhibited STAT3 and STAT1 pathways while enhancing EGFR and ERK1/2 activation. plos.org In renal cell carcinoma, costunolide induced apoptosis and autophagy by activating ROS/JNK-dependent signaling. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Suppression

The STAT3 pathway is frequently dysregulated in various diseases, including cancer and inflammatory conditions. Costunolide has been shown to suppress STAT3 activation. In human THP-1 cells, costunolide inhibited IL-6-induced tyrosine phosphorylation of STAT3 and its DNA binding activity, with an estimated EC50 value of 10 µM. plos.org This inhibition was accompanied by the downregulation of phosphorylation of Janus kinases (JAK1, JAK2, and Tyk2), which are upstream kinases that activate STAT3. plos.org Costunolide's ability to decrease intracellular glutathione (GSH) levels and trigger S-glutathionylation of STAT3 may contribute to its inhibitory effect on STAT3 phosphorylation. plos.orgplos.org In human keratinocytes, costunolide diminished STAT1 and STAT3 phosphorylation induced by IL-22 or IFN-γ. mdpi.complos.org

Akt Kinase Signaling Network Regulation

The Akt (Protein Kinase B) signaling pathway is crucial for cell survival, growth, and metabolism. Costunolide has been observed to regulate the Akt pathway, often leading to its inhibition. In oral cancer cells, costunolide suppressed the proliferation, migration, and invasion and induced apoptosis by directly binding to and repressing Akt activities. mdpi.comnih.gov This inhibition led to the downregulation of downstream targets such as mTOR and GSK3β. mdpi.com In LPS-stimulated BV2 microglia, costunolide significantly inhibited AKT kinase phosphorylation, preventing the activation of the downstream NF-κB pathway. mdpi.com This effect was found to be dependent on Cyclin-Dependent Kinase 2 (CDK2). mdpi.com Costunolide has also been identified as a dual inhibitor of MEK1 and AKT1/2, which may contribute to overcoming drug resistance in certain cancers. nih.gov

Notch Signaling Pathway Interactions

The Notch signaling pathway is involved in cell fate determination, differentiation, proliferation, and angiogenesis, and its dysregulation is implicated in various diseases, including cancer and fibrosis. nih.govfrontiersin.orgnih.gov Research indicates that costunolide can interact with the Notch pathway. In the context of liver fibrosis, costunolide has been reported to suppress the Notch3/HES1 pathway. researchgate.net The proposed mechanism involves costunolide blocking the inhibitory effect of PPM1G on WW domain-containing protein 2 (WWP2), which leads to the degradation of Notch3. researchgate.net This interaction results in the suppression of Notch3 activation and its downstream target HES1, thereby alleviating liver fibrosis. researchgate.net

Anti-inflammatory and Immunomodulatory Mechanisms

Costunolide exhibits significant anti-inflammatory and immunomodulatory properties, largely mediated by its influence on the production and regulation of inflammatory mediators. mdpi.comnih.govmdpi.com

Regulation of Pro-inflammatory Cytokine and Mediator Production

A key aspect of costunolide's anti-inflammatory action is its ability to regulate the production of pro-inflammatory cytokines and mediators. Studies have consistently shown that costunolide attenuates the expression and production of various inflammatory molecules. mdpi.comresearchgate.netnih.gov In LPS-stimulated macrophages and microglia, costunolide inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and monocyte chemotactic protein 1 (MCP-1). mdpi.comresearchgate.netchemfaces.comgoogle.comresearchgate.netfrontiersin.org This suppression of pro-inflammatory mediators is linked to its inhibitory effects on pathways such as NF-κB and MAPK. mdpi.comresearchgate.netchemfaces.com For instance, costunolide inhibited IL-1β protein and mRNA expression in LPS-stimulated RAW264.7 cells by blocking AP-1 transcriptional activity via downregulation of MAPK phosphorylation. chemfaces.com In a rat model of renal ischemia-reperfusion injury, costunolide administration reduced proinflammatory cytokine levels. nih.gov Costunolide has also been shown to inhibit the differentiation of pro-inflammatory CD4+ T cell subsets (Th1, Th2, and Th17) by suppressing the activity of ERK and p38, while having negligible effects on Treg cell differentiation. nih.gov

Here is a summary of the effects of Costunolide on the regulation of pro-inflammatory cytokines and mediators:

| Mediator | Effect of Costunolide Treatment | Cell/Model System | Reference |

| TNF-α | Decreased Production/Expression | LPS-stimulated macrophages/microglia, Mouse liver | mdpi.comresearchgate.netgoogle.comresearchgate.netfrontiersin.org |

| IL-1β | Decreased Production/Expression | LPS-stimulated macrophages/microglia, Mouse liver | mdpi.comresearchgate.netchemfaces.comfrontiersin.org |

| IL-6 | Decreased Production/Expression | LPS-stimulated macrophages/microglia, Mouse liver | mdpi.comresearchgate.netresearchgate.netfrontiersin.org |

| NO | Decreased Production | LPS-stimulated macrophages/microglia | mdpi.comgoogle.com |

| iNOS | Decreased Expression | LPS-stimulated macrophages/microglia, Mouse liver | mdpi.comresearchgate.netfrontiersin.org |

| COX-2 | Decreased Expression | LPS-stimulated macrophages/microglia | mdpi.comresearchgate.net |

| MCP-1 | Decreased Expression | LPS-stimulated microglia | mdpi.comresearchgate.net |

| CD4+ T cell diff. | Inhibited (Th1, Th2, Th17) | CD4+ T cells under polarizing conditions | nih.gov |

Heme Oxygenase-1 (HO-1) Induction and Antioxidant Defense

Costunolide has been reported to induce the expression of Heme Oxygenase-1 (HO-1), a crucial enzyme involved in the cellular defense against oxidative stress. researchgate.net HO-1 induction is often mediated through the activation of the Nrf2 pathway. This pathway plays a significant role in upregulating various antioxidant and cytoprotective genes.

Impact on Cytotoxic T Lymphocyte (CTL) Effector Functions

Research indicates that costunolide can influence immune responses, potentially impacting the effector functions of Cytotoxic T Lymphocytes (CTLs). While the precise mechanisms are still under investigation, modulation of immune cell activity is a recognized area of costunolide's biological effects.

Neurobiological Mechanisms of Action

Costunolide has shown potential in addressing neurobiological conditions, including antidepressant effects observed in animal models. researchgate.net Studies suggest that its neurobiological mechanisms may involve the modulation of pathways implicated in neuroinflammation and mood regulation. Costunolide has been shown to cross the blood-brain barrier. researchgate.net

Mechanisms Underlying Bone Remodeling and Osteogenesis Modulation

Costunolide influences bone remodeling by affecting both osteoblast and osteoclast differentiation. It can induce osteoblast differentiation, partly through the ATF-4-induced HO-1 expression in mesenchymal stem cells. researchgate.net Conversely, costunolide has been shown to suppress RANKL-mediated osteoclast differentiation by inhibiting RANKL-mediated c-Fos transcriptional activity in bone marrow cells. researchgate.net The RANKL-RANK interaction is crucial for osteoclast formation and function, activating pathways like NF-κB and MAPK. mednexus.orgmdpi.com

Antioxidant Mechanisms and Cellular Protective Responses

Costunolide exhibits antioxidant properties by reducing intracellular reactive oxygen species (ROS) levels caused by oxidative stress. researchgate.netchemfaces.commdpi.com This reduction in ROS can lead to the stabilization of mitochondrial membrane potential and a decrease in apoptosis-related proteins like caspase 3. researchgate.net Costunolide's antioxidant effects are linked to the induction of mitochondrial permeability transition and subsequent cytochrome c release. chemfaces.com This ROS-mediated mitochondrial alteration and apoptotic cell death can be blocked by antioxidants like N-acetylcystein (NAC). chemfaces.com

Antimicrobial and Antiviral Mechanisms

Costunolide possesses antimicrobial and antiviral activities. researchgate.netnih.gov The mechanisms underlying these effects can vary depending on the specific pathogen, but generally involve disrupting microbial processes or inhibiting viral replication.

Hepatoprotective and Anti-fibrotic Mechanisms

Costunolide has demonstrated hepatoprotective and anti-fibrotic effects. researchgate.netmdpi.com In the context of liver health, costunolide's mechanisms may involve its anti-inflammatory and antioxidant properties, as well as the modulation of pathways involved in liver injury and fibrosis. Network pharmacology studies have identified potential targets of costunolide in conditions like autoimmune hepatitis. researchgate.netmdpi.com

Preclinical Research and Experimental Models

In Vitro Studies on Cellular and Subcellular Systems

In vitro research has been instrumental in understanding the direct effects of Costunolide on cells and its interactions with specific cellular pathways. These studies have investigated its impact on cancer cells, immune cells, and various cellular processes.

Investigation in Various Cancer Cell Lines

Costunolide has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Studies have shown that Costunolide can inhibit the proliferation of human esophageal cancer cells (Eca-109) in a dose-dependent manner frontiersin.org. It has also exhibited anti-proliferative and pro-apoptotic activity in gastric cancer cell lines such as HGC-27 and SNU-1 frontiersin.orgfrontiersin.org. In human gastric adenocarcinoma BGC-823 cells, Costunolide induced apoptosis both in vitro and in vivo frontiersin.orgresearchgate.net. Investigations into human breast cancer cell lines, including MCF-7 and MDA-MB-231, have shown that Costunolide possesses anti-proliferative and pro-apoptotic effects frontiersin.org. Costunolide inhibited the proliferation of MDA-MB-231 breast cancer cells and triggered apoptosis frontiersin.orgnih.gov. Studies on colorectal cancer cell lines (HCT-15, HCT-116, and DLD1) revealed a significant reduction in cell migration and invasion upon Costunolide treatment mdpi.com. Costunolide has also been reported to inhibit the proliferation of liver cancer cells frontiersin.org and human hepatoblastoma HepG2 cells, inducing apoptosis and cell cycle arrest at the G2/M phase spandidos-publications.com. In bladder cancer cells (T24), Costunolide inhibited proliferation and enhanced cell death through ROS-mediated apoptosis researchgate.net. Research on human non-small-cell lung cancer (NSCLC) cell lines, such as H1299 and SK-MES-1, indicates that Costunolide can inhibit proliferation, migration, and invasion, and induce apoptosis researchgate.netspandidos-publications.comspandidos-publications.com. Costunolide has also shown anti-cancer effects against prostate cancer, leukemia, and ovarian cancer cells mdpi.comfrontiersin.orgoncotarget.com.

Table 1 summarizes some of the cancer cell lines investigated and the observed effects of Costunolide in vitro.

| Cancer Type | Cell Lines Investigated | Key In Vitro Effects |

| Esophageal Cancer | Eca-109 | Inhibited proliferation, induced apoptosis |

| Gastric Cancer | HGC-27, SNU-1, BGC-823 | Anti-proliferative, pro-apoptotic, induced autophagy |

| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-231-Luc | Anti-proliferative, pro-apoptotic, inhibited migration and invasion |

| Colorectal Cancer | HCT-15, HCT-116, DLD1 | Reduced migration and invasion |

| Liver Cancer | HepG2, AML-12 | Inhibited proliferation, induced apoptosis, hepatoprotective, anti-fibrotic spandidos-publications.comresearchgate.net |

| Bladder Cancer | T24 | Inhibited proliferation, enhanced apoptosis |

| Lung Cancer | H1299, SK-MES-1 | Inhibited proliferation, migration, invasion, induced apoptosis |

| Prostate Cancer | PC-3, DU-145 | Enhanced doxorubicin-induced apoptosis oncotarget.com |

| Melanoma | SK-MEL-5, SK-MEL-28, A375 | Inhibited proliferation, migration, invasion, induced apoptosis e-century.us |

| Osteosarcoma | U2OS | Apoptotic activity frontiersin.org |

| Human Epidermoid Carcinoma | A431 | Induced apoptosis frontiersin.org |

| Human Promonocytic Leukemia | U937 | Induced apoptosis frontiersin.org |

| Neuroblastoma | NB-39 | Inhibited cell migration and invasion researchgate.net |

Note: This table is intended to represent data discussed in the text and would ideally be interactive in a digital format, allowing for sorting and filtering.

Assessment of Immune Cell Responses

Costunolide has been shown to influence immune cell responses, particularly in the context of inflammation. It can inhibit the production of pro-inflammatory factors in macrophages nih.gov. Studies have indicated that Costunolide influences the differentiation of CD4+ T cells in vitro nih.gov. In LPS-stimulated RAW264.7 cells, Costunolide inhibited interleukin (IL)-1β protein and mRNA expression mdpi.comresearchgate.net. It has also been shown to attenuate LPS-induced neuroinflammation in BV2 microglia by inhibiting the production of inflammatory mediators like nitric oxide, IL-6, TNF-α, and PGE2 mdpi.com. Costunolide effectively attenuated IKKβ/NF-κB signaling pathway activation in BV2 microglia mdpi.com. In human keratinocytes, Costunolide inhibited inflammatory and proliferative responses induced by IL-22 and IFN-γ, decreasing the expression of inflammatory and regulatory genes such as CCL2, CXCL10, ICAM-1, and SOCS3 plos.org.

Diverse Cell-Based Mechanistic Assays

Cell-based mechanistic assays have revealed several pathways and processes targeted by Costunolide. Costunolide has been shown to induce apoptosis through various mechanisms, including increasing Bax, decreasing Bcl-2, and activating caspases (caspase 3, 7, 8, 9, PARP1) in different cancer cell lines frontiersin.orgspandidos-publications.comspandidos-publications.com. It can also induce apoptosis by acting on the Fas receptor frontiersin.org. Costunolide has been reported to induce apoptosis via promoting reactive oxygen species (ROS) generation frontiersin.orgfrontiersin.orgresearchgate.netoncotarget.com. It can also inhibit the anti-apoptotic capacity of cells spandidos-publications.com. Costunolide has been shown to induce cell cycle arrest, particularly at the G1/S and G2/M phases, in various cancer cells mdpi.comspandidos-publications.comspandidos-publications.complos.orgnih.gov. This arrest is associated with changes in the expression of cell cycle regulatory proteins like p21, p27, and cyclin B spandidos-publications.comnih.gov.

Costunolide influences signaling pathways such as NF-κB, inhibiting its activation in cancer cells and immune cells semanticscholar.orgnih.govmdpi.commdpi.comrjpponline.org. It can also modulate MAPK signaling pathways, including p38 and JNK oncotarget.commdpi.commdpi.com. The PI3K-AKT pathway has been identified as a core pathway targeted by Costunolide, with studies showing inhibition of phosphorylated AKT, SRC, and IGF1R nih.govmdpi.com. Costunolide has also been shown to affect the STAT3 signaling pathway mdpi.come-century.us. Furthermore, Costunolide can induce autophagy in gastric cancer cells frontiersin.org. It also impacts epithelial-to-mesenchymal transition (EMT) markers, decreasing vimentin (B1176767) and N-cadherin while increasing E-cadherin expression in colorectal cancer cells mdpi.com. In lung cancer cells, Costunolide regulated the mRNA levels of genes involved in metastasis and proliferation, including B-Raf, E-cadherin, N-cadherin, integrins alpha 2, integrin beta 1, and MMP2 spandidos-publications.com.

In Vivo Studies in Animal Models of Disease

In vivo studies using animal models have provided insights into the effects of Costunolide in a living system, particularly concerning tumor growth and inflammatory/autoimmune conditions.

Evaluation in Xenograft and Orthotopic Tumor Models

Costunolide has been evaluated in xenograft and orthotopic tumor models to assess its impact on tumor growth and metastasis. In xenograft mouse models bearing HGC-27 gastric cancer cells, Costunolide treatment significantly reduced tumor volume and weight frontiersin.org. Costunolide also prohibited the growth of the xenograft model of BGC-823 gastric cancer cells in athymic nude mice frontiersin.orgresearchgate.net. In an orthotopic mouse model of MDA-MB 231 breast cancer, Costunolide effectively hindered metastasis semanticscholar.orgnih.govmdpi.comresearchgate.net. Xenograft models using SK-MEL-5 melanoma cells showed that Costunolide treatment effectively reduced tumor growth e-century.us. Studies using xenograft nude mice implanted with HCT116 colon cancer and MDA-MB-231-Luc breast cancer cells demonstrated that Costunolide decreased tumor growth researchgate.netmdpi.com. Costunolide has also shown efficacy in inhibiting tumor promotion in a DMBA/TPA-induced skin carcinogenesis mouse model, reducing papilloma formation nih.gov.

Table 2 provides an overview of some in vivo tumor model studies.

| Cancer Type | Animal Model | Key In Vivo Effects |

| Gastric Cancer | HGC-27 xenograft (nude mice) | Reduced tumor volume and weight frontiersin.org |

| Gastric Cancer | BGC-823 xenograft (athymic nude mice) | Prohibited tumor growth frontiersin.orgresearchgate.net |

| Breast Cancer | MDA-MB 231 orthotopic (mouse) | Hindered metastasis semanticscholar.orgnih.govmdpi.comresearchgate.net |

| Breast Cancer | MDA-MB-231-Luc xenograft (nude mice) | Decreased tumor growth researchgate.netmdpi.com |

| Melanoma | SK-MEL-5 xenograft (mouse) | Reduced tumor growth e-century.us |

| Colon Cancer | HCT116 xenograft (nude mice) | Decreased tumor growth researchgate.netmdpi.com |

| Skin Carcinogenesis | DMBA/TPA-induced (mouse) | Inhibited tumor promotion, reduced papilloma formation nih.gov |

| Prostate Cancer | Xenograft mouse model | Enhanced doxorubicin-induced inhibition of tumor growth and induction of apoptosis oncotarget.com |

Note: This table is intended to represent data discussed in the text and would ideally be interactive in a digital format, allowing for sorting and filtering.

Assessment in Inflammatory and Autoimmune Disease Models

Costunolide has demonstrated anti-inflammatory and protective effects in various animal models of inflammatory and autoimmune diseases. In two murine models of autoimmune hepatitis (AIH), Costunolide significantly attenuated liver injury, inflammation, and fibrosis nih.govmdpi.comresearchgate.net. This effect was associated with suppressing the activation of the PI3K-AKT pathway and inhibiting the phosphorylation of SRC and IGF1R nih.govmdpi.com. Costunolide has also shown potent anti-inflammatory effects in models such as carrageenan-induced paw edema and lung inflammation nih.govmdpi.comresearchgate.netbioclima.ro. It ameliorated lipoteichoic acid-induced acute lung injury by regulating the MAPK signaling pathway researchgate.net. In a carrageenan-induced mouse pleurisy model, Costunolide alleviated lung inflammation by reducing the accumulation of polymorphonuclear cells and the expression of inflammatory mediators mdpi.comresearchgate.net. Costunolide has also exhibited hepatoprotective effects against induced acute liver injury and alcoholic liver injury in animal models researchgate.netnih.gov. Its anti-fibrotic function has been observed in the liver in vivo nih.govresearchgate.net. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine colitis model, Costunolide showed ameliorative effects nih.gov. Studies in mice have also indicated that Costunolide can exert anti-neuroinflammatory effects in the context of chronic stress researchgate.netresearchgate.net. Costunolide has also been investigated for its potential in chronic kidney disease models, showing attenuation of renal injury by suppressing inflammation tandfonline.com.

| Disease Model | Animal Model | Key In Vivo Effects |

| Autoimmune Hepatitis (AIH) | Murine AIH models | Attenuated liver injury, inflammation, and fibrosis nih.govmdpi.comresearchgate.net |

| Inflammation (Paw Edema) | Carrageenan-induced paw edema (mice) | Attenuated edema and inflammatory activity mdpi.combioclima.ro |

| Inflammation (Lung Injury) | Lipoteichoic acid-induced acute lung injury (mice) | Ameliorated lung injury, reduced inflammatory cell infiltration and cytokine production mdpi.com |

| Inflammation (Pleurisy) | Carrageenan-induced pleurisy (mice) | Alleviated lung inflammation, reduced inflammatory cell accumulation and mediator expression mdpi.comresearchgate.net |

| Liver Injury | LPS/D-galactosamine-induced, alcoholic (animal) | Hepatoprotective effects researchgate.netnih.gov |

| Liver Fibrosis | Animal models | Ameliorated liver fibrosis nih.govresearchgate.net |

| Colitis | Dextran sulfate sodium (DSS)-induced (murine) | Ameliorative effects nih.gov |

| Neuroinflammation | Chronic stress-induced (mice) | Anti-neuroinflammatory effects researchgate.netresearchgate.net |

| Chronic Kidney Disease (CKD) | Animal models | Attenuated renal injury by suppressing inflammation tandfonline.com |

Note: This table is intended to represent data discussed in the text and would ideally be interactive in a digital format, allowing for sorting and filtering.

Organ-Specific Protective Effects in Animal Models

Preclinical studies using animal models have investigated the protective effects of costunolide on several organs, including the liver, heart, and brain. These effects are often attributed to its anti-inflammatory and antioxidant properties.

Liver: Costunolide has demonstrated hepatoprotective effects in various animal models of liver injury. In mice with lipopolysaccharide (LPS) and D-galactosamine-induced acute liver injury, costunolide treatment significantly improved hepatic tissue pathology and reduced elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov This protective effect is associated with the down-regulation of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α. nih.gov Costunolide has also shown efficacy in ameliorating liver fibrosis in vivo and protecting against alcoholic liver injury. mdpi.com Furthermore, in a mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, oral administration of costunolide reduced hepatic fibrosis and the release of inflammatory cytokines, while limiting the generation of reactive oxygen species. researchgate.net The mechanism involves the induction of the Nrf-2 pathway and inhibition of the NF-κB pathway. researchgate.net Costunolide has also been shown to attenuate ductular reaction and inflammatory response in a murine model of cholestatic liver disease. researchgate.net

| Animal Model | Liver Injury Induced By | Key Findings | Reference |

| Mice | LPS and D-galactosamine | Improved hepatic pathology, reduced ALT and AST, down-regulated pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | nih.gov |

| Mice | High-fat diet (NAFLD) | Reduced hepatic fibrosis, decreased inflammatory cytokines, limited ROS generation, induced Nrf-2, inhibited NF-κB. | researchgate.net |

| Murine model of cholestatic liver disease | DDC | Attenuated ductular reaction and inflammatory response. | researchgate.net |

| In vivo models | Alcoholic liver injury, fibrosis | Hepatoprotective effect, ameliorated liver fibrosis. | mdpi.com |

Heart: Research indicates that costunolide possesses cardioprotective properties. In a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, costunolide improved cardiac function and mitigated adverse cardiac remodeling. nih.gov It reversed hyperglycemia-associated cardiac fibrosis and hypertrophy. nih.gov This cardioprotective effect is linked to decreased inflammation and oxidative stress through the suppression of NF-κB- and p38-MAPK-mediated inflammatory responses and the activation of Nrf-2/HO-1-mediated antioxidative responses. nih.gov Costunolide also showed a cardioprotective effect in a high-fat diet-induced obesity mouse model and against doxorubicin-induced toxicity in rats by inhibiting the NF-κB inflammatory signaling pathway. nih.govnih.gov In doxorubicin-induced cardiotoxicity in rats, costunolide treatment significantly increased antioxidant enzyme activities (SOD, GSH, CAT) in the heart and kidneys and ameliorated oxidative damage. nih.gov

| Animal Model | Cardiac Injury Induced By | Key Findings | Reference |

| STZ-induced diabetic mice | Hyperglycemia (Diabetic Cardiomyopathy) | Improved cardiac function, mitigated adverse remodeling, reversed fibrosis and hypertrophy, suppressed NF-κB and p38-MAPK, activated Nrf-2/HO-1. | nih.gov |

| Rats | Doxorubicin (B1662922) | Increased antioxidant enzyme activities (SOD, GSH, CAT) in heart and kidneys, ameliorated oxidative damage, inhibited NF-κB. | nih.gov |

| HFD-induced obese mice | Obesity | Cardioprotective effect, inhibited NF-κB. | nih.gov |

Brain: Costunolide has demonstrated potential neuroprotective activities in preclinical settings. In a mouse model of depression induced by chronic restraint stress (CRS), costunolide normalized neuroinflammation and improved neurogenesis deficits by inhibiting the microglial Akt/mTOR/NF-κB pathway. colab.wsresearchgate.net Both intra-DG injection and intraperitoneal administration of costunolide ameliorated depressive-like behavior in CRS-exposed mice. researchgate.net In an in vitro mouse brain slice injury model induced by oxygen-glucose deprivation/reoxygenation (OGD/R), costunolide exhibited neuroprotective effects by inhibiting caspase expression, including Caspase-3, Caspase-7, and Caspase-9. phcog.com It reduced LDH levels, increased TTC staining intensity, augmented Bcl-2 expression, and inhibited the expression of Cytochrome c, Bax, Caspase-3, Caspase-7, and Caspase-9. phcog.com Costunolide has also been reported to activate Nrf2, providing a neuroprotective effect in PC12 cells. frontiersin.org

| Animal/Cell Model | Neurological Condition/Injury Induced By | Key Findings | Reference |

| Mice | Chronic Restraint Stress (Depression) | Normalized neuroinflammation, improved neurogenesis, inhibited microglial Akt/mTOR/NF-κB pathway, ameliorated depressive-like behavior. | colab.wsresearchgate.net |

| Mouse brain slices (in vitro) | Oxygen-glucose Deprivation/Reoxygenation | Inhibited caspase expression (Caspase-3, -7, -9), reduced LDH, increased TTC staining, augmented Bcl-2, inhibited Cytochrome c and Bax, showed neuroprotective activity. | phcog.com |

| PC12 cells | - | Activated Nrf2, provided neuroprotection. | frontiersin.org |

Synergistic and Additive Effects with Co-Administered Agents in Preclinical Settings

Preclinical research has explored the potential of costunolide to enhance the effects of other therapeutic agents, particularly in the context of cancer treatment. These studies often investigate synergistic or additive interactions when costunolide is co-administered with conventional chemotherapeutic drugs or other natural compounds.

While the provided search results primarily highlight the organ-protective effects of costunolide and its mechanisms, some results allude to its anti-cancer properties and potential use in combination therapies. For instance, costunolide has been reported to exhibit anticancer efficacy against various cancers, including bone, breast, and blood cancer. nih.gov Its mechanisms of action against cancer include the induction of apoptosis, inhibition of cell proliferation, TERT, angiogenesis, metastasis, and microtubule disassembly. mdpi.com

Studies on synergistic effects often focus on overcoming limitations of existing drugs, such as chemoresistance or toxicity. Although specific detailed data tables on synergistic effects of costunolide with co-administered agents were not extensively available in the provided snippets, the general principle of combining agents to enhance therapeutic outcomes and/or reduce toxicity is a key area of preclinical investigation for compounds like costunolide with diverse bioactivities. For example, the cardioprotective effects of costunolide against doxorubicin-induced toxicity in rats nih.gov suggest a potential for co-administration to mitigate the adverse effects of chemotherapy. Similarly, the hepatoprotective effects against various induced liver injuries mdpi.comnih.govresearchgate.netresearchgate.net could be relevant in combination therapies involving hepatotoxic agents.

Preclinical studies investigating synergistic effects typically involve evaluating the combined effect of costunolide and another agent on parameters such as cell viability, apoptosis, tumor growth in animal models, or specific molecular pathways, and comparing the effect of the combination to the effects of individual agents. The nature of the interaction (synergistic, additive, or antagonistic) is often determined using methods like combination index analysis. While the detailed outcomes of such combination studies for costunolide with specific agents like paclitaxel, gemcitabine, cisplatin, 5-fluorouracil, or doxorubicin were not explicitly detailed in the provided search results, the reported anti-cancer activities and organ-protective effects of costunolide provide a rationale for exploring such combinations in preclinical research. nih.govmdpi.com The potential for costunolide to modulate pathways involved in inflammation, oxidative stress, and apoptosis nih.govnih.govnih.govphcog.com suggests it could enhance the efficacy or reduce the toxicity of agents targeting these processes or those whose activity is limited by these factors.

Analytical Methodologies for Costunolide Characterization and Quantification

Extraction, Isolation, and Purification Techniques from Biological Matrices

Extracting costunolide from biological matrices and plant materials is the initial crucial step. Natural products often exist in complex matrices with low concentrations of the target compound, making isolation and purification challenging. rsc.org Various solvents and techniques are employed based on the source material and the desired purity.

For instance, methanol (B129727) has been found to be an effective solvent for extracting costunolide from the roots of Saussurea lappa. nih.gov Other solvents like hexane, ethyl acetate, and chloroform (B151607) have also been explored for extraction, with methanol demonstrating higher extractability in comparative studies. nih.gov

Protein precipitation with acetonitrile (B52724) has been utilized as a sample preparation method for the quantification of costunolide in biological matrices like rat plasma before UPLC-MS/MS analysis. nih.gov Techniques like high-speed counter-current chromatography (HSCCC) have also been used for the preparative isolation and purification of costunolide from plant sources. bdpsjournal.orga2bchem.com